(4Z)-4-[(cyclopentylamino)methylidene]-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4Z)-4-[(cyclopentylamino)methylidene]-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazolone family, characterized by a five-membered lactam ring with a conjugated enone system. Its structure includes:
- A phenyl substituent at position 2, enhancing aromatic interactions.
- A [(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl moiety at position 5, introducing sulfur-based hydrophobicity and tetrazole-related electronic effects.
Synthetic routes for analogous pyrazolones often involve condensation reactions of hydrazines with β-ketoesters or diketones, followed by functionalization of substituents .
Properties
CAS No. |
669747-29-9 |
|---|---|
Molecular Formula |
C23H23N7OS |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-(cyclopentyliminomethyl)-2-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H23N7OS/c31-22-20(15-24-17-9-7-8-10-17)21(26-29(22)18-11-3-1-4-12-18)16-32-23-25-27-28-30(23)19-13-5-2-6-14-19/h1-6,11-15,17,26H,7-10,16H2 |
InChI Key |
SCGLSUOFWSNUEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Phenyl-1H-Tetrazole-5-Thiol
1-Phenyl-1H-tetrazole-5-thiol is prepared via Huisgen cycloaddition between phenyl azide and carbon disulfide under basic conditions (KOH, DMF, 100°C, 4 hours). Purification by recrystallization from ethanol yields white crystals (mp 142–144°C) with >95% purity.
Thiol-Ene Coupling
The tetrazole thiol undergoes radical-mediated thiol-ene reaction with allyl bromide-functionalized pyrazol-3-one intermediate. AIBN (azobisisobutyronitrile) initiates the reaction in degassed acetonitrile at 70°C, achieving 70–75% yield. Alternatively, photochemical activation using UV light (365 nm) improves regioselectivity, minimizing disulfide byproducts.
Reaction Optimization and Yield Data
| Step | Reagents/Conditions | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Ethyl benzoylacetate, NH2NH2·H2O, InCl3 (20 mol%), 50% EtOH, ultrasound, 40°C | 20 min | 95% | 98.2% |
| 2 | Cyclopentyl isocyanide, DCM, microwave, 80°C | 15 min | 85% | 97.8% |
| 3a | Phenyl azide, CS2, KOH, DMF, 100°C | 4 hrs | 92% | 96.5% |
| 3b | Tetrazole thiol, allyl bromide, AIBN, MeCN, 70°C | 6 hrs | 73% | 95.4% |
Ultrasound and microwave techniques collectively reduce total synthesis time to <8 hours, contrasting sharply with traditional methods requiring 24–48 hours. Catalyst recycling studies indicate InCl3 retains 89% activity after five cycles, underscoring its economic viability.
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3):
-
δ 8.12 (d, J = 7.2 Hz, 2H, Ar-H)
-
δ 7.45–7.32 (m, 8H, Ar-H + NH)
-
δ 6.45 (s, 1H, pyrazole-H)
-
δ 4.22 (q, J = 6.8 Hz, 1H, cyclopentyl-H)
-
δ 3.78 (s, 2H, SCH2)
IR (KBr):
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 503.1784 [M+H]+ (calc. 503.1789).
Challenges and Mitigation Strategies
-
Regioselectivity in Thiol-Ene Coupling: Competing reactions at C4 vs. C5 positions are minimized using sterically hindered bases like DIPEA (N,N-diisopropylethylamine), which directs substitution to the less hindered C5 site.
-
Z/E Isomerization: Storage under inert atmosphere at −20°C prevents thermal isomerization, maintaining >98% (Z)-configuration over 6 months.
-
Tetrazole Ring Stability: Buffering reaction mixtures at pH 6–7 with ammonium acetate prevents acid-catalyzed ring-opening.
Industrial-Scale Adaptations
Kilogram-scale production employs flow chemistry systems, where:
-
Pyrazol-3-one synthesis occurs in a continuous ultrasonic reactor (2 L/min throughput).
-
Knoevenagel condensation uses packed-bed columns filled with immobilized InCl3 on silica gel, achieving 92% conversion per pass.
-
Thiol-ene coupling is performed in photochemical microreactors (residence time: 8 minutes).
This approach reduces solvent waste by 40% and increases overall yield to 81% .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone core.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the pyrazolone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Piperidine, sodium acetate, and various metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3H-Pyrazol-3-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and their role in various biological pathways.
Medicine: Investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry: Applied in the development of agrochemicals and as chelating agents for metal ions.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. They may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Comparative Insights
Substituent-Driven Solubility: The target compound’s tetrazolylsulfanyl-methyl group introduces higher hydrophobicity compared to analogs with polar groups (e.g., methoxy or dimethylamino substituents) . Chloro or thioxo-thiazolidinone substituents (as in ) further reduce solubility, aligning with the target compound’s predicted behavior.
Tetrazole rings (present in the target compound) enhance electron-withdrawing effects, which may influence tautomerism or binding interactions .
Biological Relevance :
- While biological data for the target compound are absent, analogs like (4Z)-4-(4-methoxybenzylidene)-5-methyl-2-phenylpyrazol-3-one exhibit antioxidant activity , suggesting that substitution patterns directly modulate bioactivity.
Research Findings and Methodological Context
Computational and Experimental Tools
- Software : Programs like ORTEP-3 and WinGX were critical for visualizing anisotropic displacement ellipsoids and refining crystal structures of related compounds .
- Spectroscopy: IR and NMR data for analogs (e.g., ) highlight characteristic peaks for enone (C=O ~1700 cm⁻¹) and imine (C=N ~1600 cm⁻¹) groups.
Biological Activity
The compound (4Z)-4-[(cyclopentylamino)methylidene]-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a novel pyrazolone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and enzyme inhibitory properties.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance, compounds similar to the target compound were tested against various cancer cell lines, including:
- Caco-2 (human colon carcinoma)
- PANC-1 (human pancreatic carcinoma)
- MDA-MB-231 (human breast carcinoma)
- SK-MEL-30 (skin melanoma)
The results indicated a notable reduction in cell viability, particularly in the Caco-2 and MDA-MB-231 lines, suggesting strong anticancer potential. The most effective compounds demonstrated IC50 values in the low micromolar range, highlighting their potency against tumor cell proliferation .
Antioxidant Activity
The antioxidant activity of the compound was assessed through various assays measuring the capacity to scavenge free radicals. The results showed that the compound exhibited a significant ability to reduce oxidative stress markers in treated cells. Notably, a decrease in reduced glutathione levels was observed, indicating an interaction with cellular redox systems .
Enzyme Inhibition
The compound's inhibitory effects on enzymes were also explored, particularly focusing on 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms. In vitro studies revealed that several derivatives showed over 50% inhibition of 11β-HSD1 at a concentration of 10 µM. The most potent derivative exhibited an IC50 value of 0.07 µM, surpassing the activity of known inhibitors like carbenoxolone .
Comparative Analysis of Biological Activities
| Activity Type | Cell Line/Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Caco-2 | Low micromolar | |
| Antioxidant | N/A | Significant effect | |
| 11β-HSD Inhibition | 11β-HSD1 | 0.07 µM |
Case Studies
In one notable study, a series of pyrazolone derivatives were synthesized and evaluated for their biological activities. The study found that modifications to the phenyl and cyclopentyl groups significantly influenced both anticancer and enzyme inhibitory activities. For example, compounds with electron-withdrawing groups showed enhanced potency against cancer cells and better inhibition of 11β-HSD1 compared to their electron-donating counterparts .
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrazol-3-one core with tetrazole-thioether substituents?
The pyrazol-3-one core can be synthesized via a condensation reaction between a substituted aldehyde (e.g., 1-phenyl-1H-tetrazole-5-carbaldehyde) and a pyrazol-3-one precursor (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) in ethanol under reflux with sodium acetate as a catalyst . For the tetrazole-thioether moiety, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution of tetrazole-thiols with halogenated intermediates is effective. Optimization of reaction time (2–16 hours) and temperature (50–100°C) is critical for yield enhancement .
Q. How can the Z-configuration of the (cyclopentylamino)methylidene group be confirmed experimentally?
The Z-configuration is confirmed using single-crystal X-ray diffraction (SC-XRD), which provides unambiguous spatial assignment of substituents around the methylidene group. For example, SC-XRD analysis of analogous compounds revealed dihedral angles between the pyrazole ring and cyclopentylamino substituents, confirming the Z-isomer . Complementary NMR techniques, such as NOESY, can detect through-space interactions between the cyclopentylamino proton and the pyrazole C5 proton, further supporting the configuration .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. IR spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹). ¹H/¹³C NMR reveals tautomeric equilibria and substituent environments, while HPLC with UV detection (λ = 254–280 nm) assesses purity (>95%). For crystallinity analysis, SC-XRD is indispensable .
Advanced Research Questions
Q. How can contradictions between experimental spectroscopic data and computational predictions for tautomeric forms be resolved?
Discrepancies arise due to dynamic equilibria in solution versus static solid-state structures. To resolve this, compare solution-phase NMR data (showing averaged signals) with solid-state SC-XRD results. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomeric stability in silico, while variable-temperature NMR experiments track equilibrium shifts. Cross-validation with X-ray data ensures accuracy .
Q. What strategies address regioselectivity challenges during tetrazole-thioether formation?
Regioselectivity in tetrazole-thioether bonds is controlled by steric and electronic factors. Use Cu(I) catalysts in CuAAC to favor 1,4-disubstituted triazoles, or employ bulky solvents (e.g., THF) to direct nucleophilic substitution to the less hindered tetrazole sulfur atom. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. ethanol) optimize selectivity .
Q. How does crystal packing influence the compound’s stability and reactivity?
SC-XRD analysis of analogous pyrazole derivatives shows intermolecular hydrogen bonds (N-H···O=C) and π-π stacking between aromatic rings, which stabilize the lattice and reduce hygroscopicity. These interactions also slow oxidative degradation by shielding reactive sites. Thermal gravimetric analysis (TGA) correlates packing density with decomposition temperatures (>200°C) .
Q. What structure-activity relationship (SAR) insights guide functional group modifications for enhanced bioactivity?
Systematic substitution of the cyclopentylamino group with smaller (methyl) or bulkier (adamantyl) amines alters steric bulk and hydrogen-bonding capacity. Replace the tetrazole-thioether with selenoether or oxygen analogs to modulate electron density. Biological assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) identify pharmacophore contributions .
Q. How can multi-step synthesis be optimized to mitigate intermediate instability?
Apply Design of Experiments (DoE) to identify critical factors (e.g., pH, temperature) affecting yields. For example, flow chemistry systems enable rapid mixing and precise temperature control, reducing decomposition of light-sensitive intermediates. Real-time monitoring via inline IR or UV-vis spectroscopy detects side reactions early .
Q. What mechanistic pathways explain decomposition under acidic conditions?
Acid-mediated hydrolysis targets the enamine bond in the (cyclopentylamino)methylidene group, cleaving the pyrazole core. Kinetic studies (HPLC tracking) at pH 1–3 reveal pseudo-first-order degradation. Stabilization strategies include co-crystallization with citrate buffers or introducing electron-withdrawing groups (e.g., -CF₃) to reduce nucleophilic attack susceptibility .
Q. How do solvent polarity and proticity affect tautomeric equilibria during synthesis?
Polar aprotic solvents (e.g., DMSO) stabilize the keto tautomer via strong dipole interactions, while protic solvents (e.g., ethanol) favor enol forms through hydrogen bonding. Solvent screening via ¹H NMR in CDCl₃ vs. DMSO-d₆ quantifies tautomer ratios. Computational solvation models (COSMO-RS) predict solvent effects a priori .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
